molecular formula C18H18ClN3O2 B2827273 (E)-N-(benzo[d][1,3]dioxol-5-ylmethylene)-4-(4-chlorophenyl)piperazin-1-amine CAS No. 101792-21-6

(E)-N-(benzo[d][1,3]dioxol-5-ylmethylene)-4-(4-chlorophenyl)piperazin-1-amine

Cat. No.: B2827273
CAS No.: 101792-21-6
M. Wt: 343.81
InChI Key: OPNFKHMOTOXEBB-UDWIEESQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-N-(benzo[d][1,3]dioxol-5-ylmethylene)-4-(4-chlorophenyl)piperazin-1-amine is a synthetic organic compound that features a piperazine ring substituted with a benzo[d][1,3]dioxole and a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(benzo[d][1,3]dioxol-5-ylmethylene)-4-(4-chlorophenyl)piperazin-1-amine typically involves the following steps:

    Formation of the Benzo[d][1,3]dioxole Moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

    Synthesis of the Piperazine Derivative: The piperazine ring can be synthesized by reacting ethylenediamine with dihaloalkanes.

    Coupling Reaction: The final step involves the condensation of the benzo[d][1,3]dioxole derivative with the piperazine derivative in the presence of a suitable catalyst and under controlled conditions.

Industrial Production Methods

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzo[d][1,3]dioxole moiety.

    Reduction: Reduction reactions may target the imine group, converting it to an amine.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Products may include quinones or other oxidized derivatives.

    Reduction: The major product would be the corresponding amine.

    Substitution: Substituted derivatives with various functional groups replacing the chlorine atom.

Scientific Research Applications

Chemistry

    Catalysis: The compound may serve as a ligand in catalytic reactions.

    Material Science: Potential use in the synthesis of novel polymers or materials with specific properties.

Biology

    Biological Probes: Used as a probe to study biological pathways or as a precursor for bioactive molecules.

Medicine

Industry

    Chemical Industry: Used in the synthesis of other complex organic molecules or as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of (E)-N-(benzo[d][1,3]dioxol-5-ylmethylene)-4-(4-chlorophenyl)piperazin-1-amine would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as receptors or enzymes, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • (E)-N-(benzo[d][1,3]dioxol-5-ylmethylene)-4-(4-fluorophenyl)piperazin-1-amine
  • (E)-N-(benzo[d][1,3]dioxol-5-ylmethylene)-4-(4-bromophenyl)piperazin-1-amine

Uniqueness

The uniqueness of (E)-N-(benzo[d][1,3]dioxol-5-ylmethylene)-4-(4-chlorophenyl)piperazin-1-amine lies in its specific substitution pattern, which can influence its chemical reactivity, biological activity, and potential applications. The presence of the chlorophenyl group may impart distinct electronic and steric properties compared to its fluorinated or brominated analogs.

Properties

IUPAC Name

(E)-1-(1,3-benzodioxol-5-yl)-N-[4-(4-chlorophenyl)piperazin-1-yl]methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN3O2/c19-15-2-4-16(5-3-15)21-7-9-22(10-8-21)20-12-14-1-6-17-18(11-14)24-13-23-17/h1-6,11-12H,7-10,13H2/b20-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPNFKHMOTOXEBB-UDWIEESQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)Cl)N=CC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1C2=CC=C(C=C2)Cl)/N=C/C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.